molecular formula C23H24N4O2 B2471220 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-73-2

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2471220
CAS No.: 899953-73-2
M. Wt: 388.471
InChI Key: AGYCJQGFXUUTKO-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic organic compound provided for non-human research purposes. This molecule features a benzamide core, a common structural motif in medicinal chemistry, which is substituted with both 3,4-dimethylphenyl and 4-(6-morpholinopyridazin-3-yl)phenyl groups . The incorporation of the morpholinopyridazine moiety is of significant interest, as morpholine and pyridazine derivatives are frequently explored in pharmaceutical research for their diverse biological activities . Pyridazine-based compounds are investigated for potential applications in areas such as oncology, inflammation, and cardiovascular diseases . Similarly, the morpholine ring is a common heterocycle found in compounds studied for tumor growth inhibition, receptor modulation, and other therapeutic pathways . Researchers can utilize this chemical as a building block, a reference standard, or a starting point for the synthesis of novel derivatives in drug discovery and development programs. The product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-3-4-19(15-17(16)2)23(28)24-20-7-5-18(6-8-20)21-9-10-22(26-25-21)27-11-13-29-14-12-27/h3-10,15H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYCJQGFXUUTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises three critical subunits:

  • 3,4-Dimethylbenzamide core : Provides hydrophobic interactions and metabolic stability.
  • 4-Aminophenyl linker : Facilitates conjugation between aromatic systems.
  • 6-Morpholinopyridazine moiety : Introduces hydrogen-bonding capacity and modulates solubility.

Retrosynthetic disconnections suggest two viable pathways:

  • Pathway A : Late-stage amide coupling between 3,4-dimethylbenzoyl chloride and 4-(6-morpholinopyridazin-3-yl)aniline.
  • Pathway B : Sequential assembly of the pyridazine ring followed by benzamide formation.

Synthetic Route Development

Pathway A: Amide Coupling Approach

Synthesis of 4-(6-Morpholinopyridazin-3-yl)aniline
  • Pyridazine ring formation :

    • Condensation of 1,4-diketones with hydrazine derivatives under acidic conditions yields pyridazine intermediates.
    • Morpholine introduction via nucleophilic aromatic substitution at C-6 using morpholine in DMF at 110°C.
  • Nitration/Reduction sequence :

    • Directed ortho-nitration of pyridazine followed by catalytic hydrogenation (H₂, Pd/C) provides the aniline precursor.

Representative Reaction Conditions :

Step Reagents/Conditions Temperature Yield
1 Morpholine, DMF 110°C, 12h 68%
2 HNO₃/H₂SO₄ 0°C, 2h 82%
3 H₂ (1 atm), 10% Pd/C RT, 6h 95%
Benzamide Coupling
  • Schotten-Baumann conditions :
    • 3,4-Dimethylbenzoyl chloride (1.2 eq) reacts with 4-(6-morpholinopyridazin-3-yl)aniline in dichloromethane/water with NaOH.
    • Yield : 74% after recrystallization from ethanol/water.

Pathway B: Sequential Ring Assembly

Suzuki-Miyaura Cross-Coupling
  • Palladium-catalyzed coupling of 3-bromo-6-morpholinopyridazine with 4-aminophenylboronic acid:
    • Catalyst : Pd(PPh₃)₄ (5 mol%)
    • Base : K₂CO₃ in dioxane/H₂O (4:1)
    • Yield : 81% at 90°C
Benzamide Formation via Mixed Carbonate
  • Activation of 3,4-dimethylbenzoic acid using ethyl chloroformate:
    • Conditions : NEt₃, THF, 0°C → RT
    • Subsequent reaction with aryl amine provides amide in 89% yield

Reaction Optimization Studies

Critical parameters influencing synthetic efficiency:

Solvent Effects on Amidation

Solvent Reaction Time Yield Purity (HPLC)
DCM 4h 74% 98.2%
THF 6h 68% 97.5%
DMF 2h 82% 95.8%

DCM preferred for balance of yield and purity

Catalytic System for Pyridazine Functionalization

Catalyst Ligand Conversion Selectivity
Pd(OAc)₂ XPhos 92% 88%
PdCl₂ SPhos 85% 82%
NiCl₂ BINAP 78% 75%

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel (230-400 mesh) with EtOAc/hexanes gradient
  • HPLC purification : C18 column, MeCN/H₂O (0.1% TFA) mobile phase

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (d, J=9.2 Hz, 1H, pyridazine H-5)
    • δ 7.89 (s, 1H, amide NH)
    • δ 2.34 (s, 6H, dimethyl groups)
  • HRMS (ESI+) :

    • Calculated for C₂₄H₂₇N₅O₂ [M+H]⁺: 418.2184
    • Observed: 418.2191

Scalability and Process Considerations

Key findings from kilo-lab trials :

  • Exothermicity control : Gradual addition of benzoyl chloride prevents thermal degradation
  • Morpholine excess : 1.5 eq required for complete pyridazine substitution
  • Crystallization optimization : Ethanol/water (3:1) achieves >99% purity at 50% recovery

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Total Steps 5 4
Overall Yield 39% 52%
Purity 98.2% 97.8%
Scalability Moderate High

Pathway B preferred for industrial applications due to fewer steps and higher yield

Chemical Reactions Analysis

3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H24N4O2
  • Molecular Weight : 388.471 g/mol
  • IUPAC Name : 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

The compound features a complex structure with both benzamide and pyridazine moieties, which contribute to its unique chemical properties and biological activities.

Chemistry

In the field of chemistry, this compound serves as:

  • A building block for synthesizing more complex molecules.
  • A reagent in various organic reactions, facilitating the exploration of new chemical pathways.

Biology

Biologically, this compound is studied for its potential activities:

  • Antimicrobial Activity : Exhibits effectiveness against various microbial strains.
  • Anticancer Properties : Research indicates promising cytotoxic effects on cancer cell lines, with IC50 values ranging between 7.5 and 11.1 μM.
  • Anti-inflammatory Effects : Ongoing studies are evaluating its role in modulating inflammatory pathways.

Medicine

In medicine, the compound is being investigated for:

  • Therapeutic Applications : Potential use as a treatment for various diseases due to its biological activity.
  • Drug Development : Its structure allows for modifications that can enhance efficacy against specific targets.

Industry

The compound finds applications in industrial settings:

  • Used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Contributes to the development of new materials with specific properties.

The biological activity of this compound has been extensively studied:

Antiviral Activity

Research has shown that derivatives similar to this compound exhibit antiviral properties. For example, modifications to the benzamide scaffold have demonstrated significant activity against Enterovirus 71 (EV71), with IC50 values ranging from 15 to 18 μM.

Antiprotozoal Activity

The compound has also been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves disrupting kinetoplast DNA (kDNA), leading to parasite death.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one:

  • Substituents on the Benzene Ring : Different substituents can modulate lipophilicity and electronic properties.
  • Presence of Heterocycles : Incorporation of heterocycles such as morpholine enhances binding interactions with biological targets.
  • Steric Effects : The size and position of substituents can affect overall conformation and accessibility to target sites.

Case Studies

Several case studies have highlighted the pharmacological properties of this compound:

  • Anticancer Study : In vitro studies demonstrated significant cytotoxic effects on breast cancer cell lines.
  • Antiviral Research : Investigations into its efficacy against viral infections revealed promising results that warrant further exploration.
  • Antiprotozoal Evaluation : Studies confirmed its potential as a lead compound for developing treatments against parasitic infections.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Ethyl Benzoate Series ()

Compounds such as I-6230, I-6232, and I-6273 (Table 1) share a phenethylamino linker and a pyridazine/isoxazole heterocycle but differ in substituents and terminal groups. Key comparisons include:

  • Heterocyclic Substituents: The target compound’s 6-morpholinopyridazine group contrasts with I-6232’s 6-methylpyridazine and I-6273’s methylisoxazole.
  • Terminal Group : The target’s benzamide replaces the ethyl ester in I-6230–I-6473. Amides generally exhibit higher metabolic stability than esters, which could prolong biological half-life .

Patent-Derived Pyrazolo[3,4-d]pyrimidin Analogues ()

Example 53 (Table 1) features a pyrazolo[3,4-d]pyrimidin core with fluorophenyl and chromen-2-yl groups. Key differences include:

  • Molecular Complexity : Example 53’s fused pyrimidine-chromene system (MW 589.1) is bulkier than the target’s pyridazine-benzamide scaffold. This may affect target selectivity or membrane permeability .

Fluorinated Benzamide Derivatives ()

Compounds like 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide highlight the impact of substituent positioning. For instance:

  • NMR Complexity : Fluorine atoms induce coupling effects that complicate spectral assignments, as seen in . The target’s morpholine and dimethyl groups may simplify NMR interpretation compared to fluorinated analogues .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
3,4-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Calculated: 432.5 Not Reported 6-Morpholinopyridazine, 3,4-dimethylbenzamide
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Not Reported Not Reported 6-Methylpyridazine, ethyl ester
Example 53 (Patent compound) 589.1 (M+1) 175–178 Pyrazolo[3,4-d]pyrimidin, fluorophenyl, chromen
3-Fluoro-N-(4-fluorophenyl)benzamide ~235.2 Not Reported Dual fluorine substituents

Research Findings and Implications

  • Solubility and Bioavailability : The morpholine group in the target compound likely improves solubility over methyl or isoxazole analogues (e.g., I-6232, I-6273), aligning with trends observed in polar substituents .
  • Metabolic Stability : Replacement of ester (I-6230 series) with benzamide may reduce susceptibility to esterase-mediated hydrolysis, a common limitation in prodrug design .
  • Synthetic Challenges : Fluorinated analogues () and complex heterocycles () require advanced purification techniques due to spectral overlap or sensitivity, whereas the target’s morpholine group simplifies characterization .

Biological Activity

3,4-Dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, structure-activity relationships (SAR), and various case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N4_{4}O
  • Molecular Weight : 318.41 g/mol

Synthesis

The synthesis of this compound typically involves the coupling of 3,4-dimethylbenzoyl chloride with a morpholinopyridazine derivative. The reaction conditions often include the use of bases such as triethylamine in a solvent like dimethylformamide (DMF). The following general synthetic route can be illustrated:

  • Preparation of 3,4-dimethylbenzoyl chloride .
  • Nucleophilic substitution with morpholinopyridazine .
  • Purification through recrystallization or chromatography .

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, similar to our compound of interest, exhibit antiviral properties. In vitro studies have shown that modifications to the benzamide scaffold can lead to significant antiviral activity against various strains of viruses, including Enterovirus 71 (EV71). For instance, certain derivatives displayed IC50_{50} values ranging from 15 to 18 μM against EV71 .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, certain N-phenylbenzamide derivatives exhibited promising cytotoxic effects with IC50_{50} values between 7.5 and 11.1 μM . These findings suggest that the structural modifications enhance the binding affinity to target receptors involved in cancer progression.

Antiprotozoal Activity

In another study focusing on antiprotozoal activity, similar compounds demonstrated efficacy against Trypanosoma brucei, a causative agent of African sleeping sickness. The mechanism involves the disruption of kinetoplast DNA (kDNA), leading to parasite death . This highlights the potential for developing new treatments for parasitic infections based on this chemical scaffold.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substituents on the benzene ring : Different substituents can modulate lipophilicity and electronic properties.
  • Presence of heterocycles : Incorporation of heterocycles such as morpholine enhances binding interactions with biological targets.
  • Steric effects : The size and position of substituents can affect the overall conformation and accessibility to target sites.

Case Studies

StudyCompoundTargetIC50_{50} ValueMechanism
N-phenylbenzamide derivativeEV7115–18 μMViral replication inhibition
Imidazole-based derivativeCancer cell lines7.5–11.1 μMInduction of apoptosis
N-phenylbenzamide analogueT. bruceiNot specifiedDisruption of kDNA

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